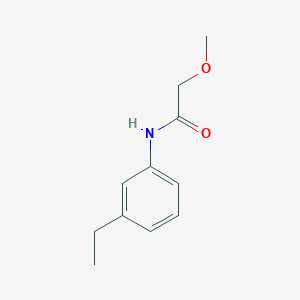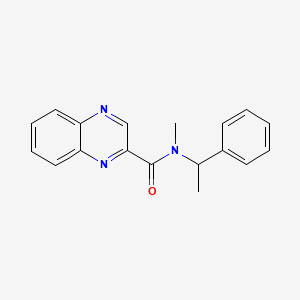
Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone, also known as PNU-69176E, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have a wide range of applications in various fields of research.
Wirkmechanismus
The exact mechanism of action of Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone is not fully understood. However, it has been found to act as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft.
Biochemical and Physiological Effects:
Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased motivation and reward-seeking behavior. It has also been found to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone in lab experiments is its high selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are a number of future directions for research on Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone. Some of these include:
1. Further studies on the mechanism of action of this compound, particularly with regard to its effects on other neurotransmitter systems.
2. Investigation of the potential therapeutic applications of Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone in treating various neuropsychiatric disorders.
3. Development of new analogs of this compound with improved solubility and selectivity for the dopamine transporter.
4. Exploration of the use of Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone in animal models of addiction and reward-seeking behavior.
In conclusion, Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone is a promising compound that has been extensively studied for its potential use in scientific research. Its high selectivity for the dopamine transporter makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone involves the reaction of cyclobutanone with 4-methyl-2-phenylpiperazine in the presence of a reducing agent. The resulting product is then purified using chromatographic techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.
Eigenschaften
IUPAC Name |
cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-17-10-11-18(16(19)14-8-5-9-14)15(12-17)13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVTVPSJZAUNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide](/img/structure/B7515208.png)


![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)
![1-Butyl-5-(4-methoxyphenyl)-4-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7515258.png)

![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)


![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)